molecular formula C6H7N3OS B3347522 Thiocyanic acid, [(4-methyl-1H-pyrazol-1-yl)oxy]methyl ester CAS No. 138320-20-4

Thiocyanic acid, [(4-methyl-1H-pyrazol-1-yl)oxy]methyl ester

Cat. No.: B3347522
CAS No.: 138320-20-4
M. Wt: 169.21 g/mol
InChI Key: OJIVJSQXQKCZBD-UHFFFAOYSA-N
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Description

Thiocyanic acid, [(4-methyl-1H-pyrazol-1-yl)oxy]methyl ester is an organic compound with the molecular formula C6H7N3OS and a molecular weight of 169.21 g/mol. This compound is characterized by the presence of a thiocyanate group and a pyrazole ring, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of thiocyanic acid, [(4-methyl-1H-pyrazol-1-yl)oxy]methyl ester typically involves the reaction of 4-methyl-1H-pyrazole with thiocyanic acid under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.

Chemical Reactions Analysis

Thiocyanic acid, [(4-methyl-1H-pyrazol-1-yl)oxy]methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the thiocyanate group to a thiol or other sulfur-containing functional groups.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Thiocyanic acid, [(4-methyl-1H-pyrazol-1-yl)oxy]methyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly those containing pyrazole and thiocyanate groups.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of thiocyanic acid, [(4-methyl-1H-pyrazol-1-yl)oxy]methyl ester involves its interaction with specific molecular targets and pathways. The thiocyanate group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The pyrazole ring may also contribute to its biological activity by binding to specific receptors or enzymes .

Comparison with Similar Compounds

Thiocyanic acid, [(4-methyl-1H-pyrazol-1-yl)oxy]methyl ester can be compared with other similar compounds, such as:

    Thiocyanic acid, [(1H-pyrazol-1-yl)oxy]methyl ester: Lacks the methyl group on the pyrazole ring, which may affect its chemical and biological properties.

    Thiocyanic acid, [(4-chlorophenyl)-1H-pyrazol-1-yl]methyl ester:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(4-methylpyrazol-1-yl)oxymethyl thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3OS/c1-6-2-8-9(3-6)10-5-11-4-7/h2-3H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJIVJSQXQKCZBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)OCSC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50566626
Record name [(4-Methyl-1H-pyrazol-1-yl)oxy]methyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138320-20-4
Record name [(4-Methyl-1H-pyrazol-1-yl)oxy]methyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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